tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
Tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate: is a chemical compound that belongs to the class of spirocyclic amines It features a spirocyclic structure with an aminomethyl group at the 7-position and a tert-butyl ester group at the carboxylate position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as cyclopropane derivatives and amines .
Reaction Steps: The synthesis involves multiple steps, including cyclization reactions to form the spirocyclic structure, followed by amination to introduce the aminomethyl group, and finally esterification to attach the tert-butyl group.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for efficiency and yield, often involving continuous flow reactors and catalytic systems to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be substituted with various nucleophiles.
Esterification: The carboxylate group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, inert atmosphere.
Substitution: Nucleophiles like halides, aprotic solvents.
Esterification: Alcohols, acid catalysts, reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, ethers.
Esterification: Various esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties. Industry: The compound finds applications in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Tert-butyl 3-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Tert-butyl 4-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Uniqueness: Tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its specific substitution pattern and the presence of the aminomethyl group at the 7-position, which influences its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
CAS No. |
1638765-15-7 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(6-13)12(8-14)4-5-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
FPZJBUHYHIZINM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CN |
Purity |
95 |
Origin of Product |
United States |
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